N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-ethylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S2/c1-4-28(23,24)13-7-5-12(6-8-13)11-16(22)20-19-21-17-14(25-2)9-10-15(26-3)18(17)27-19/h5-10H,4,11H2,1-3H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLRPNZPKXOWDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=C(C=CC(=C3S2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a synthetic compound belonging to the class of benzo[d]thiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and infectious diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzo[d]thiazole core with methoxy substitutions and an ethylsulfonyl group. These structural elements contribute to its pharmacological properties. The presence of the thiazole ring is significant as it is often associated with various biological activities, including anticancer and antimicrobial effects.
This compound has been studied for its role as a histone deacetylase (HDAC) inhibitor . HDAC inhibitors are crucial in cancer therapy because they can alter gene expression and promote apoptosis in cancer cells. Preliminary studies indicate that this compound may selectively inhibit certain HDAC isoforms, enhancing its therapeutic potential against various cancers.
Anticancer Activity
Research has shown that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro studies have demonstrated that derivatives of thiazole compounds can induce apoptosis in cancer cell lines such as A549 (lung cancer) and C6 (glioma). The mechanism often involves activation of caspases and modulation of cell cycle progression .
- A study on thiazole analogs indicated that modifications in the structure could enhance anticancer potency while maintaining low cytotoxicity towards normal cells .
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. Some analogs have shown effectiveness against various pathogens, including bacteria and fungi. The ethylsulfonyl group may enhance the solubility and permeability of the compound, increasing its bioavailability for therapeutic applications.
Case Studies
- HDAC Inhibition : A study focusing on the structural activity relationship (SAR) of thiazole derivatives indicated that certain substitutions could significantly increase HDAC inhibitory activity. Compounds with electron-withdrawing groups at specific positions on the phenyl ring exhibited enhanced potency .
- Antimalarial Activity : Research involving thiazole derivatives highlighted their potential against Plasmodium falciparum, the causative agent of malaria. Modifications to the N-aryl amide group linked to the thiazole ring were critical for improving antimalarial activity while minimizing cytotoxic effects on liver cell lines.
Comparative Analysis
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-methoxybenzo[d]thiazol-2-yl)-N,N-dimethylbenzamide | Methoxy substitution on thiazole | HDAC inhibitor |
| N-(6-methoxybenzo[d]thiazol-2-yl)-N,N-diethylbenzamide | Ethyl instead of dimethyl group | Potential anti-cancer activity |
| N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(methylsulfonyl)benzamide | Complex substituents | Promising anticancer properties |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1 summarizes key structural analogues and their biological/physicochemical properties:
Key Comparative Insights
Substituent Impact on Bioactivity: The ethylsulfonyl group in the target compound is structurally distinct from halogens (Cl, Br) or nitro groups in analogues. While EWGs generally enhance antimicrobial activity by polarizing the acetamide bond and improving target binding , the ethylsulfonyl group may offer superior metabolic resistance compared to nitro groups, which are prone to reduction .
Synthetic Pathways :
- The target compound likely follows a route similar to ’s hydrazinecarbothioamide-to-triazole conversion, with sodium hydroxide-mediated cyclization . ’s use of carbodiimide coupling (e.g., EDC) for acetamide bond formation is also relevant .
Crystallographic and Conformational Analysis :
- The 3,4-dichlorophenyl analogue () exhibits a 61.8° dihedral angle between the thiazol and phenyl rings, influencing packing via N–H⋯N hydrogen bonds . The target compound’s dimethoxy groups may reduce steric hindrance, favoring planar conformations and altered crystal packing.
Pharmacokinetic Considerations :
- Piperazine-containing analogues () demonstrate how bulky substituents can improve oral bioavailability via solubility modulation . The ethylsulfonyl group in the target compound may similarly enhance aqueous solubility compared to purely hydrophobic derivatives (e.g., dichlorophenyl), balancing logP for optimal absorption.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
